N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide
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Overview
Description
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs This compound is characterized by its complex structure, which includes a cyclopentyl group, a piperidine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the 2-(2-methylphenyl)ethyl Group: This step involves the alkylation of the piperidine ring with 2-(2-methylphenyl)ethyl halides under basic conditions.
Cyclopentyl Group Addition: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with propanoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopentyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors and its potential as a tool for studying receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and the modulation of pain signals. The primary molecular targets are the mu-opioid receptors, which play a crucial role in mediating the analgesic effects of the compound.
Comparison with Similar Compounds
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide is compared with other fentanyl analogs, such as:
Fentanyl: Known for its high potency and rapid onset of action.
Alfentanil: Characterized by its short duration of action and high potency.
Sufentanil: Noted for its extremely high potency and use in surgical anesthesia.
Remifentanil: Distinguished by its ultra-short duration of action and rapid metabolism.
The uniqueness of this compound lies in its specific structural modifications, which may impart distinct pharmacological properties and metabolic pathways compared to other fentanyl analogs.
Properties
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c1-3-23(26)25(22-10-6-7-11-22)18-20-12-15-24(16-13-20)17-14-21-9-5-4-8-19(21)2/h4-5,8-9,20,22H,3,6-7,10-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBSFYUJJZTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCN(CC1)CCC2=CC=CC=C2C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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